molecular formula C21H21NO4 B557507 Fmoc-L-Cyclopropylalanine CAS No. 214750-76-2

Fmoc-L-Cyclopropylalanine

Cat. No.: B557507
CAS No.: 214750-76-2
M. Wt: 351,41 g/mole
InChI Key: DRGUEWQZLABTFG-IBGZPJMESA-N
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Description

Fmoc-L-Cyclopropylalanine: is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-Cyclopropylalanine generally involves the protection of the amino group of L-cyclopropylalanine with the Fmoc group. This is typically achieved by reacting L-cyclopropylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-L-Cyclopropylalanine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: The compound is used in the development of therapeutic peptides and proteins. Its stability and compatibility with various biological systems make it a valuable tool in medicinal chemistry .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and proteins .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-L-Cyclopropylalanine involves the protection of the amino group of L-cyclopropylalanine by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amino group under basic conditions .

Molecular Targets and Pathways: The primary target of this compound is the amino group of L-cyclopropylalanine. The Fmoc group forms a stable carbamate linkage with the amino group, which can be selectively cleaved under basic conditions, allowing for the controlled synthesis of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUEWQZLABTFG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944071
Record name 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-76-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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